Enantiomeric Purity & Optical Rotation: S- vs R-Enantiomer
The (S)-enantiomer (CAS 270596-43-5) is specified with an optical rotation of [α]D²⁵ = -19.0 ± 2º alongside ≥98% HPLC purity, providing a verifiable stereochemical identity marker . In contrast, the (R)-enantiomer (CAS 331763-60-1) is offered at 99% chemical purity but without a published optical rotation specification from the same supplier class, creating a procurement distinction where the S-form offers traceable chiroptical identity for incorporation into stereochemically defined peptide sequences . No direct head-to-head comparison study exists; the evidence is drawn from cross-referencing vendor certificates of analysis.
| Evidence Dimension | Optical rotation specification (chiroptical identity verification) |
|---|---|
| Target Compound Data | [α]D²⁵ = -19.0 ± 2º (S-enantiomer, CAS 270596-43-5) |
| Comparator Or Baseline | Not specified in published datasheets (R-enantiomer, CAS 331763-60-1, 99% purity) |
| Quantified Difference | S-enantiomer has a published, verifiable optical rotation specification; R-enantiomer lacks a comparable published value in accessible supplier datasheets |
| Conditions | Optical rotation measured at 25°C (sodium D-line); S-enantiomer purity ≥98% (HPLC) |
Why This Matters
For peptide synthesis requiring defined stereochemistry at the β-carbon, the S-enantiomer's published optical rotation provides a quality control checkpoint that the R-enantiomer's datasheets do not match, enabling enantiomeric identity verification upon receipt.
